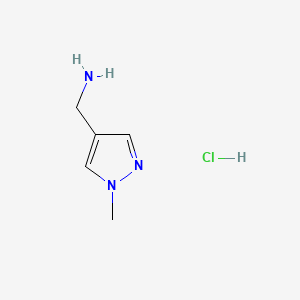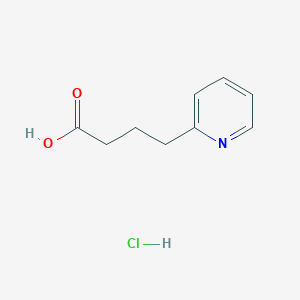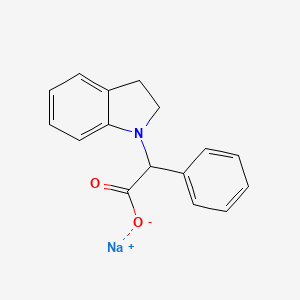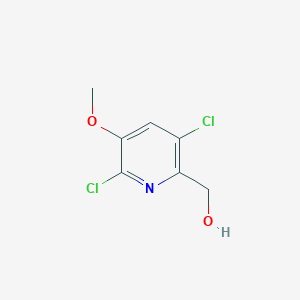
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine
説明
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure-Activity Relationship Studies
The compound 4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine has been studied for its potential in the synthesis of potent antihyperglycemic agents. In research, derivatives of this compound demonstrated significant reductions in plasma glucose levels in diabetic mouse models, indicating its potential utility in diabetes management. These studies involved the chemical trapping of different tautomeric forms of the heterocycle to generate potent analogs of the lead compound, suggesting a new class of antihyperglycemic agents which operate by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Analgesic and Anti-Inflammatory Activities
Pyrazole derivatives, including this compound, have been synthesized and assessed for various biological activities such as analgesic, anti-inflammatory, and vasorelaxant effects. Studies have demonstrated the potential of these compounds in reducing pain and inflammation, as well as exhibiting vasorelaxant effects through specific pathways. This highlights the compound's potential role in the development of new therapeutic agents for pain and inflammatory conditions (Oliveira et al., 2017).
Antipyretic and Antiulcer Activities
Research has also explored the potential of this compound derivatives in the development of antipyretic and antiulcer agents. These studies have demonstrated the capacity of these derivatives to effectively reduce fever and provide cytoprotective antiulcer activities, indicating their potential as therapeutic agents for fever and ulcer treatment (Ikeda et al., 1996).
Inhibition of Aryl Hydrocarbon Receptor
This compound derivatives have been identified as potent inhibitors of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various toxic effects. These derivatives prevent the binding of toxicants to AhR and inhibit their subsequent signaling pathways, suggesting their potential as preventive agents against TCDD-associated pathology (Kim et al., 2006).
作用機序
Target of Action
Related compounds such as tris(pyrazolyl)methane ligands have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Mode of Action
It is known that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) .
Biochemical Pathways
Related compounds have shown to be involved in various biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 17321 .
生化学分析
Biochemical Properties
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic research chemicals . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of transforming growth factor-beta type I receptor kinase domain, which plays a crucial role in cell signaling . This interaction can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it has been found to interact with mitogen-activated protein kinase 14, influencing its activity and thereby affecting downstream signaling pathways . These interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are essential for its application in research. Studies have shown that the compound remains stable under specific conditions, but its effects can change over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These findings highlight the importance of considering temporal factors when using this compound in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses can cause significant changes in cellular function and metabolism . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in proteomic research
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. Studies have shown that it can be distributed to various cellular compartments, affecting its activity and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in research.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in certain cellular compartments, influencing its interactions with biomolecules and its overall function . These findings are crucial for understanding the compound’s role in cellular processes.
特性
IUPAC Name |
4-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQEHGVMZEGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)


![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)



![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)
